(E)-3-methylpent-2-en-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-methylpent-2-en-4-ynal is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methylpent-2-en-4-ynal can be achieved through several methods. One common approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methylpent-2-en-4-ynal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted alkenes or alkynes.
Scientific Research Applications
(E)-3-methylpent-2-en-4-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-methylpent-2-en-4-ynal involves its interaction with various molecular targets. The compound’s reactivity is influenced by the presence of both alkene and alkyne groups, which can participate in different types of chemical reactions. These interactions can affect cellular pathways and processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methylbut-2-en-1-al: Similar structure but lacks the alkyne group.
(E)-3-methylbut-2-en-1-ol: Contains an alcohol group instead of an aldehyde.
(E)-3-methylpent-2-en-1-ol: Similar structure with an alcohol group.
Properties
Molecular Formula |
C6H6O |
---|---|
Molecular Weight |
94.11 g/mol |
IUPAC Name |
(E)-3-methylpent-2-en-4-ynal |
InChI |
InChI=1S/C6H6O/c1-3-6(2)4-5-7/h1,4-5H,2H3/b6-4+ |
InChI Key |
IFWPFCCGBZEOPS-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C\C=O)/C#C |
Canonical SMILES |
CC(=CC=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.